1-Ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with the CAS number 2034501-72-7. This compound features a unique molecular structure that includes a pyrazole core and a sulfonamide functional group, making it a subject of interest in medicinal chemistry. The molecular formula is with a molecular weight of 379.5 g/mol .
Classification: This compound falls under the category of sulfonamides, which are known for their antibacterial properties, and pyrazoles, which are utilized in various therapeutic applications. Its specific structural modifications suggest potential uses in pharmacology, particularly in targeting specific biological pathways.
The synthesis of 1-ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can be approached through several methods. Typically, the synthesis involves:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not specified in available literature.
The molecular structure of 1-ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can be depicted using various structural representation methods:
CC1=NN(C(C)C)C(C)=C1S(=O)(N)=O
XKZBLOQHRYHQQF-UHFFFAOYSA-N
The structure consists of:
This arrangement contributes to its chemical reactivity and biological activity.
Chemical reactions involving this compound primarily focus on its interactions as a sulfonamide. Key reactions include:
These reactions are pivotal for understanding its mechanism of action and potential modifications for enhanced efficacy.
The physical and chemical properties of 1-ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide include:
The applications of 1-ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide are primarily in scientific research and medicinal chemistry. Potential uses include:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6